2-Methoxymethyl-2-methylpyrrolidine
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Overview
Description
2-(Methoxymethyl)-2-methylpyrrolidine is an organic compound with the molecular formula C7H15NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a methoxymethyl group and a methyl group attached to the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-2-methylpyrrolidine typically involves the reaction of pyrrolidine with formaldehyde and methanol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, to form the methoxymethyl group. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(methoxymethyl)-2-methylpyrrolidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(Methoxymethyl)-2-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound can also participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)pyrrolidine: Lacks the additional methyl group, which can affect its reactivity and binding properties.
2-Methylpyrrolidine: Lacks the methoxymethyl group, which can influence its solubility and chemical behavior.
N-Methylpyrrolidine: Has a different substitution pattern, which can alter its chemical and physical properties.
Uniqueness
2-(Methoxymethyl)-2-methylpyrrolidine is unique due to the presence of both the methoxymethyl and methyl groups, which can enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-2-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-7(6-9-2)4-3-5-8-7/h8H,3-6H2,1-2H3 |
InChI Key |
DTELXVYYTBMURM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)COC |
Origin of Product |
United States |
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